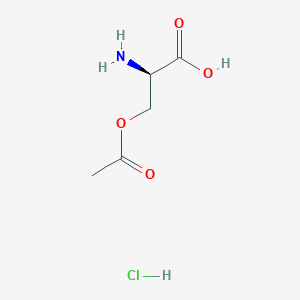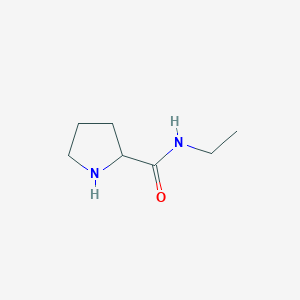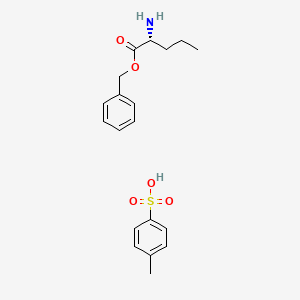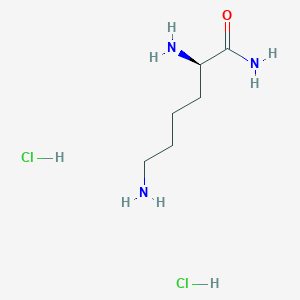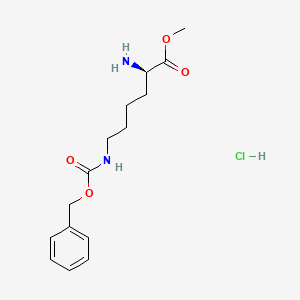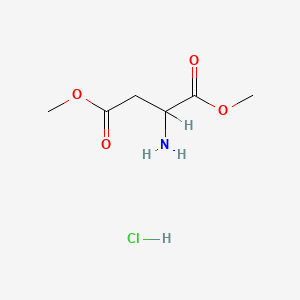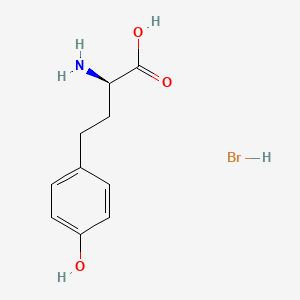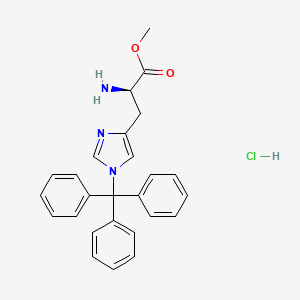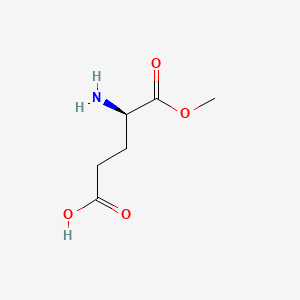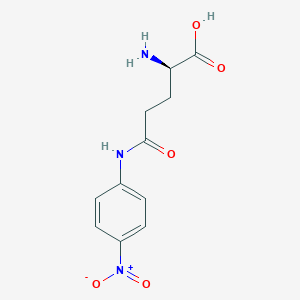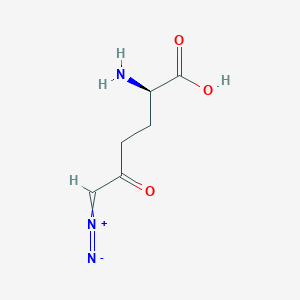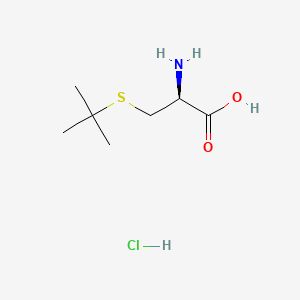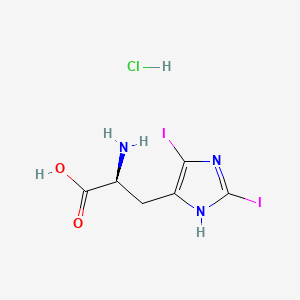
(S)-2-Amino-3-(2,5-diiodo-1H-imidazol-4-yl)propanoic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-Amino-3-(2,5-diiodo-1H-imidazol-4-yl)propanoic acid hydrochloride (2,5-diiodo-ImP) is a synthetic organic molecule which is widely used in scientific research and laboratory experiments. It is a highly versatile compound, due to its unique chemical structure, which can be used in a variety of applications.
Aplicaciones Científicas De Investigación
Corrosion Inhibition
Research has demonstrated the effectiveness of amino acids based corrosion inhibitors, closely related to (S)-2-Amino-3-(2,5-diiodo-1H-imidazol-4-yl)propanoic acid hydrochloride, in protecting mild steel. These inhibitors, synthesized by combining glyoxal, formaldehyde, and amino acids, show high inhibition efficiency and are characterized by their electrochemical and surface analysis methods (Srivastava et al., 2017).
Synthesis of Derivatives
The compound is instrumental in the synthesis of new optically active derivatives. For instance, reactions involving amino acid methyl esters and formaldehyde led to the creation of 1H-imidazole 3-oxides and other derivatives, showcasing its versatility in organic synthesis (Jasiński et al., 2008).
Reaction in Molecular Rearrangement
Studies show the compound's role in the molecular rearrangement of related compounds, leading to new indole and imidazolinone derivatives. These transformations highlight the compound's potential in developing new chemical entities (Klásek et al., 2007).
Antimicrobial and Antifungal Applications
Research indicates that derivatives of this compound exhibit significant antimicrobial and antifungal activities. For example, imidazolopeptides derived from this compound have shown promising bioactivity against various pathogenic fungi and bacteria (Dahiya, 2008).
Corrosion Inhibition Properties
Carnosine, which has a structural similarity to (S)-2-Amino-3-(2,5-diiodo-1H-imidazol-4-yl)propanoic acid hydrochloride, has been studied for its corrosion inhibition characteristics. These findings can be indicative of the potential corrosion inhibition properties of similar compounds (Fadhil, 2018).
Propiedades
IUPAC Name |
(2S)-2-amino-3-(2,4-diiodo-1H-imidazol-5-yl)propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7I2N3O2.ClH/c7-4-3(10-6(8)11-4)1-2(9)5(12)13;/h2H,1,9H2,(H,10,11)(H,12,13);1H/t2-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTOVOFBPLIKFQC-DKWTVANSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=C(N=C(N1)I)I)C(C(=O)O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C1=C(N=C(N1)I)I)[C@@H](C(=O)O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClI2N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.41 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-Amino-3-(2,5-diiodo-1H-imidazol-4-yl)propanoic acid hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

